6-(o-Tolyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(o-Tolyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(o-Tolyl)benzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(o-Tolyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, and various oxidizing and reducing agents. Reaction conditions often involve acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can have enhanced biological activities .
Scientific Research Applications
6-(o-Tolyl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(o-Tolyl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit quorum sensing in bacteria, which is crucial for controlling bacterial virulence and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: Lacks the o-tolyl group but shares similar biological activities.
6-Chlorobenzo[d]thiazol-2-amine: Contains a chlorine atom instead of the o-tolyl group.
Uniqueness
6-(o-Tolyl)benzo[d]thiazol-2-amine is unique due to the presence of the o-tolyl group, which can enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-(2-methylphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c1-9-4-2-3-5-11(9)10-6-7-12-13(8-10)17-14(15)16-12/h2-8H,1H3,(H2,15,16) |
InChI Key |
USNXUMCZMLKJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.